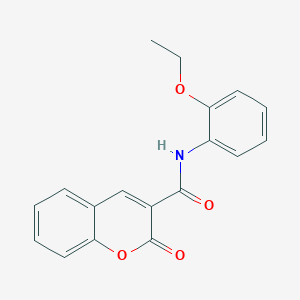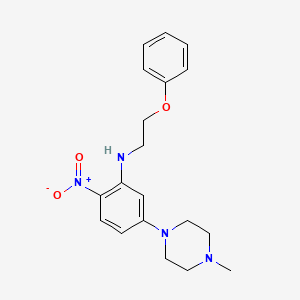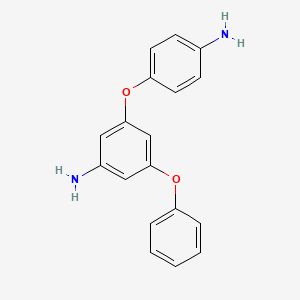![molecular formula C17H17N3O3S B11692833 2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(3,4,5-トリメトキシベンジリデン)ヒドラジニル]-1,3-ベンゾチアゾールは、ベンゾチアゾール環とヒドラゾン部位が結合した複雑な有機化合物です。この化合物は、その潜在的な生物活性により、医薬品化学分野で大きな関心を集めています。
準備方法
合成経路と反応条件
2-[(2E)-2-(3,4,5-トリメトキシベンジリデン)ヒドラジニル]-1,3-ベンゾチアゾールの合成は、通常、酸性または塩基性条件下で、3,4,5-トリメトキシベンズアルデヒドと2-ヒドラジニル-1,3-ベンゾチアゾールを縮合させることにより行われます。 反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶により精製されます .
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、反応条件の最適化、工業グレードの溶媒の使用、カラムクロマトグラフィーまたは結晶化などの大規模精製技術の採用が含まれます。
化学反応の分析
反応の種類
2-[(2E)-2-(3,4,5-トリメトキシベンジリデン)ヒドラジニル]-1,3-ベンゾチアゾールは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸化することができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を用いて還元することができます。
置換: この化合物は、特にベンゾチアゾール環において、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主な生成物
酸化: ベンゾチアゾール環の酸化誘導体。
還元: 還元されたヒドラゾン誘導体。
置換: 置換されたベンゾチアゾール誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
工業: 特定の電子特性を持つ新しい材料の開発における可能性。
科学的研究の応用
2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-[(2E)-2-(3,4,5-トリメトキシベンジリデン)ヒドラジニル]-1,3-ベンゾチアゾールの生物活性は、主にさまざまな分子標的と相互作用する能力に起因しています。例えば、チューブリン、ヒートショックタンパク質90(Hsp90)、チオレドキシンレダクターゼ(TrxR)などの酵素を阻害することができます。 これらの相互作用は細胞プロセスを阻害し、化合物の観察された生物学的効果につながります .
類似化合物との比較
類似化合物
3-(3,4,5-トリメトキシベンジリデン)-1,3-ジヒドロインドール-2-オン: チューブリン阻害活性で知られる、トリメトキシベンジリデン部位を持つ別の化合物。
4-[2-(3,4,5-トリメトキシベンジリデン)ヒドラジノ]安息香酸エチル: 潜在的な生物活性を持つ類似の構造.
独自性
2-[(2E)-2-(3,4,5-トリメトキシベンジリデン)ヒドラジニル]-1,3-ベンゾチアゾールは、ベンゾチアゾール環とヒドラゾン部位の独自の組み合わせにより際立っており、独特の化学的および生物学的特性を付与します。 複数の酵素を阻害する能力により、医薬品化学における汎用性の高い化合物となっています .
特性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-8-11(9-14(22-2)16(13)23-3)10-18-20-17-19-12-6-4-5-7-15(12)24-17/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChIキー |
KDWWNDGRDYNHLQ-VCHYOVAHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC3=CC=CC=C3S2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)


![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
